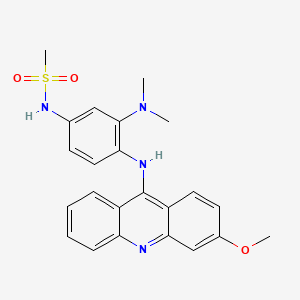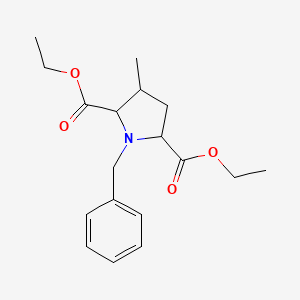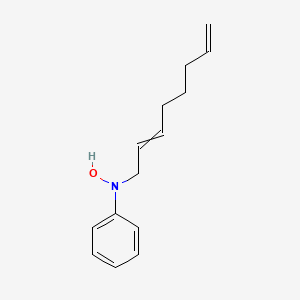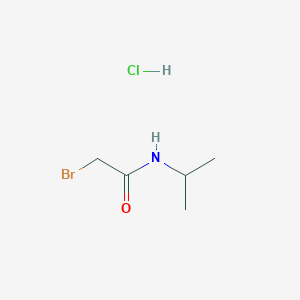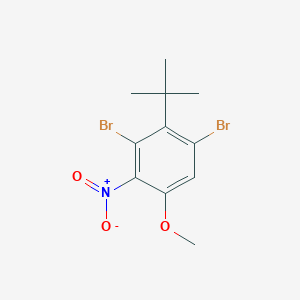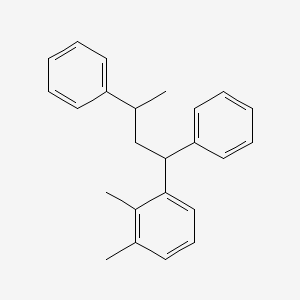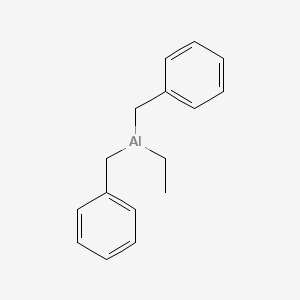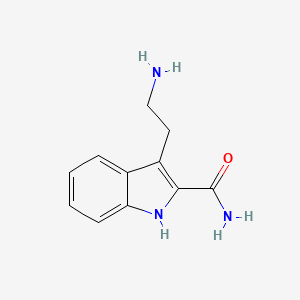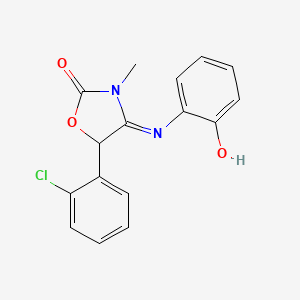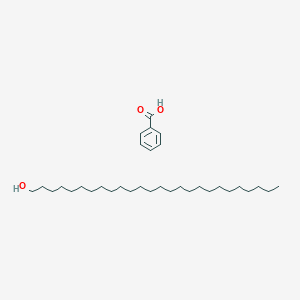
Benzoic acid;hexacosan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;hexacosan-1-ol is a compound that combines benzoic acid and hexacosan-1-ol. Benzoic acid is a white or colorless solid organic compound with the formula C6H5COOH, consisting of a benzene ring with a carboxyl substituent .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Benzoic Acid: Benzoic acid can be synthesized by the oxidation of benzyl alcohol using potassium permanganate in an acidic medium.
Hexacosan-1-ol: Hexacosan-1-ol can be obtained from natural sources such as the epicuticular wax and plant cuticle of many plant species.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzoic acid can be oxidized to benzoyl peroxide.
Reduction: Benzoic acid can be reduced to benzyl alcohol.
Substitution: Benzoic acid can undergo electrophilic substitution reactions such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium for benzoic acid.
Reduction: Hydrogen gas with a nickel catalyst for benzoic acid.
Substitution: Sulfuric acid (H2SO4) for nitration of benzoic acid.
Major Products:
Oxidation: Benzoyl peroxide from benzoic acid.
Reduction: Benzyl alcohol from benzoic acid.
Substitution: Nitrobenzoic acid from nitration of benzoic acid.
Scientific Research Applications
Benzoic acid;hexacosan-1-ol has various applications in scientific research:
Mechanism of Action
Benzoic Acid: Benzoic acid exerts its antimicrobial effects by inhibiting the growth of yeast, mold, and some bacteria . It is conjugated to glycine in the liver and excreted as hippuric acid .
Hexacosan-1-ol: Hexacosan-1-ol’s mechanism of action involves its incorporation into the lipid bilayer of cell membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Benzoic Acid: Similar compounds include salicylic acid and para-hydroxybenzoic acid.
Hexacosan-1-ol: Similar compounds include other long-chain fatty alcohols such as octacosanol and tetracosanol.
Uniqueness: Benzoic acid is unique due to its widespread use as a preservative and its role in organic synthesis . Hexacosan-1-ol is unique for its natural occurrence in plant cuticles and its potential therapeutic properties .
Properties
CAS No. |
109334-04-5 |
|---|---|
Molecular Formula |
C33H60O3 |
Molecular Weight |
504.8 g/mol |
IUPAC Name |
benzoic acid;hexacosan-1-ol |
InChI |
InChI=1S/C26H54O.C7H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27;8-7(9)6-4-2-1-3-5-6/h27H,2-26H2,1H3;1-5H,(H,8,9) |
InChI Key |
NOAXSFBWNSGOKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCO.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-Chloro-2-methylphenyl)sulfanyl]-4-nitrobenzoic acid](/img/structure/B14321420.png)
-lambda~5~-arsane](/img/structure/B14321430.png)
